molecular formula C17H18N2O2 B2969955 N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide CAS No. 861439-82-9

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide

Cat. No. B2969955
CAS RN: 861439-82-9
M. Wt: 282.343
InChI Key: LDTGRXSOZPPBKM-UHFFFAOYSA-N
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Description

“N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide” is a complex organic compound. The “2-methylbenzyl” and “o-tolyl” parts suggest that it contains a benzyl group (a benzene ring with a CH2 group attached) and a tolyl group (a benzene ring with a CH3 group attached), respectively .

Scientific Research Applications

Reactivity and Catalysis

The oxalamide-based carbene compounds exhibit unique reactivity patterns, including cyclopropanation of styrene and methylacrylate, formation of selenides, and stabilization in Rh complexes. These carbenes are characterized as the least electron-donating N-heterocyclic carbenes known so far, showing potential in organometallic catalysis and synthetic chemistry (Braun, Frank, & Ganter, 2012).

Material Science and Polymer Chemistry

Photolabile groups, particularly o-nitrobenzyl derivatives, are intensively researched for their ability to alter polymer properties through irradiation. This research highlights the potential of these derivatives in developing photodegradable hydrogels, functionalized (block) copolymers, and for applications in thin film patterning and bioconjugates (Zhao et al., 2012).

Biochemical Applications

The glyoxalase system, involving detoxification of harmful metabolites like methylglyoxal, is crucial in cellular metabolism. Understanding and regulating this system can inform drug design and development targeted at diseases associated with metabolic dysregulation. This area of research provides insight into potential therapeutic targets for conditions such as diabetes, cardiovascular disease, and neurodegenerative disorders (He et al., 2020).

Nanotechnology and Sensing

MnO2 nanosheets, functioning as artificial oxidase enzymes, have been developed for rapid and sensitive detection of glutathione, showcasing the intersection of nanotechnology and biochemical sensing. This approach offers a novel method for quantifying glutathione in biological samples, with implications for monitoring oxidative stress and related diseases (Liu et al., 2017).

Safety and Hazards

The safety and hazards associated with “N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide” are not available in the resources I searched. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N'-(2-methylphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)11-18-16(20)17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGRXSOZPPBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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